molecular formula C10H8O3 B2904070 2-Methyl-1-benzofuran-4-carboxylic acid CAS No. 71641-10-6

2-Methyl-1-benzofuran-4-carboxylic acid

Cat. No.: B2904070
CAS No.: 71641-10-6
M. Wt: 176.171
InChI Key: UULUUZLKDVRRQD-UHFFFAOYSA-N
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Description

Benzofuran (B130515) is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. This core structure is not merely a chemical curiosity; it is a foundational component in a multitude of natural and synthetic molecules that exhibit a wide array of biological activities. ontosight.ai The inherent properties of the benzofuran nucleus have made its derivatives a focal point of intensive research in medicinal chemistry and drug discovery. ontosight.ainih.gov

The significance of benzofuran derivatives is underscored by their diverse pharmacological profiles. Research has demonstrated that compounds containing the benzofuran scaffold can possess potent anti-tumor, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. nih.gov This broad spectrum of activity has led to the development of numerous therapeutic agents and has established the benzofuran framework as an attractive target for the synthesis of novel drugs. ontosight.ai The versatility of the benzofuran ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to enhance efficacy and selectivity for specific biological targets. nih.gov The ongoing exploration of benzofuran derivatives continues to yield compounds with promising potential for treating a range of human diseases. ontosight.ai

Within the extensive family of benzofuran derivatives is the specific compound 2-Methyl-1-benzofuran-4-carboxylic acid. Its chemical structure is defined by the core benzofuran bicyclic system, with a methyl group substituted at the second position (C2) of the furan ring and a carboxylic acid group at the fourth position (C4) of the benzene ring. This particular arrangement of functional groups gives the molecule its unique chemical identity and influences its physicochemical properties and potential biological activity.

The synthesis of benzofuran carboxylic acids can be achieved through various chemical routes, often involving cyclization reactions to form the core benzofuran structure. For instance, a related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, has been synthesized in a two-step process starting from methyl 3,5-dihydroxybenzoate (B8624769), involving a direct thermal one-pot cyclization followed by base-catalyzed hydrolysis. researchgate.netmdpi.com Such synthetic strategies highlight the chemical manipulations possible to create specific isomers and derivatives of the benzofuran core.

Below are the key identifiers and properties of this compound.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound sigmaaldrich.cn
CAS Number 71641-10-6 sigmaaldrich.cnchemcd.comchembuyersguide.combldpharm.com
Molecular Formula C₁₀H₈O₃ chemcd.comchembuyersguide.com
Molecular Weight 176.17 g/mol sigmaaldrich.cnchemcd.comchembuyersguide.com
InChI Key UULUUZLKDVRRQD-UHFFFAOYSA-N sigmaaldrich.cnpharmablock.com

| SMILES | Cc1cc2c(C(=O)O)cccc2o1 pharmablock.com |

Table 2: Physicochemical Properties of this compound

Property Value
Physical Form Powder sigmaaldrich.cn

| Melting Point | 189-190 °C sigmaaldrich.cn |

This compound is one of many isomers of methylbenzofuran carboxylic acid. The position of the methyl and carboxylic acid groups on the benzofuran scaffold is crucial in determining the molecule's three-dimensional shape, reactivity, and how it interacts with biological systems. Other isomers, such as 2-methyl-1-benzofuran-5-carboxylic acid and 5-methyl-1-benzofuran-2-carboxylic acid, will have distinct properties due to the different electronic and steric environments of their functional groups. The study of such isomers is fundamental to understanding structure-activity relationships within this class of compounds.

Properties

IUPAC Name

2-methyl-1-benzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-5-8-7(10(11)12)3-2-4-9(8)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULUUZLKDVRRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71641-10-6
Record name 2-methylbenzofuran-4-carboxylic acid
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Synthetic Methodologies for 2 Methyl 1 Benzofuran 4 Carboxylic Acid and Analogous Benzofuran Carboxylic Acids

Direct Synthetic Routes to 2-Methyl-1-benzofuran-4-carboxylic Acid

While a specific, high-yielding direct synthesis of this compound is not extensively documented in readily available literature, a closely related analog, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, has been synthesized in a two-step process. researchgate.net This synthesis provides a viable pathway that could potentially be adapted for the target molecule by using appropriately substituted starting materials.

The synthesis of the 6-hydroxy analog begins with methyl 3,5-dihydroxybenzoate (B8624769). This starting material undergoes a direct thermal one-pot cyclization with propargyl bromide in the presence of copper iodide, potassium iodide, and potassium carbonate. researchgate.net This reaction proceeds through the formation of a phenyl propargyl ether, which then undergoes a Claisen rearrangement to form the 2-methylbenzofuran (B1664563) derivative. The final step is a base-catalyzed hydrolysis of the methyl ester to yield the desired carboxylic acid. researchgate.net

Table 1: Two-Step Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid researchgate.net

StepReactantsReagentsProduct
1Methyl 3,5-dihydroxybenzoate, Propargyl bromideCuI, KI, K2CO3, DMFMethyl 6-hydroxy-2-methylbenzofuran-4-carboxylate
2Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylateNaOH, H2O, Methanol6-Hydroxy-2-methylbenzofuran-4-carboxylic acid

General Approaches for Benzofuran (B130515) Carboxylic Acid Scaffold Construction

A variety of general synthetic methods have been established for the construction of the benzofuran carboxylic acid scaffold. These methods offer flexibility in introducing different substituents onto the benzofuran ring system.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium- and Copper-mediated)

Transition metal catalysis is a powerful tool for the synthesis of benzofurans. Palladium and copper are the most commonly employed metals for these transformations.

Palladium-Catalyzed Syntheses: Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are widely used. For instance, the coupling of o-iodophenols with terminal alkynes, co-catalyzed by palladium and copper, leads to the formation of benzofuran derivatives. nih.gov Palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has also been developed to synthesize benzofuran-fused cyclohexenones. nih.gov This method involves an intramolecular coupling of the aryl and vinyl carbons. Furthermore, palladium catalysis can be utilized in the synthesis of silyl (B83357) benzofurans through a tandem cyclization and silylation of 1,6-enynes and disilanes. rsc.org

Copper-Catalyzed Syntheses: Copper-catalyzed methods provide an alternative and often more economical approach. A facile synthesis of benzofurans involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This reaction proceeds through a sequential nucleophilic addition and oxidative cyclization. One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have also been reported to produce a variety of benzofuran derivatives. nih.govacs.org

Intramolecular Condensation and Rearrangement Processes (e.g., Claisen Rearrangement-based Cyclizations)

Intramolecular reactions are highly effective for constructing the benzofuran ring. The Claisen rearrangement is a key strategy in this regard. The synthesis of 2-methylbenzofurans can be achieved from phenols through a sequence involving a Claisen rearrangement. researchgate.netresearchgate.netmatilda.science Gold-catalyzed intermolecular alkoxylation followed by a Claisen rearrangement and condensation cascade offers a novel route to diverse benzofuran derivatives.

The Perkin rearrangement is another classical method for synthesizing benzofuran-2-carboxylic acids. This reaction involves the base-catalyzed ring contraction of 3-halocoumarins. nih.gov Microwave-assisted Perkin rearrangement reactions have been shown to significantly reduce reaction times and provide high yields of benzofuran-2-carboxylic acids. nih.gov

Multi-Step Linear Syntheses from Readily Available Precursors

Multi-step linear syntheses offer a high degree of control over the final product's structure. A patented method for the synthesis of 4-benzofuran-carboxylic acid starts from 4-hydroxyindanone. google.com This multi-step process involves silylation of the ketone, ozonolysis of the resulting silylated enol ether, an oxidation step, esterification, and finally, an aromatization reaction to yield the benzofuran-4-carboxylic acid methyl ester. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid.

Another example is the synthesis of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, which is achieved through a multi-step reaction sequence. nih.gov While the specific steps are not detailed in the abstract, it highlights the utility of linear syntheses for accessing highly substituted benzofuran carboxylic acids.

One-Pot Synthetic Procedures for Benzofuran Ring Formation

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. A one-pot procedure for preparing substituted benzofurans from halogenated phenols has been successfully applied to the total synthesis of the natural product dehydrotremetone. arkat-usa.orgresearchgate.net This method involves a sequence of reactions, including Sonogashira coupling and cyclization, in a single reaction vessel.

Another facile and efficient one-pot, three-step procedure has been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This process involves a Williamson ether synthesis, hydrolysis of an ester, and an intramolecular electrophilic cyclization. scielo.br Similarly, one-pot syntheses of benzofuran derivatives have been achieved by reacting o-hydroxy aldehydes, amines, and alkynes using a copper iodide catalyst. nih.govacs.org

Strategic Preparation of Key Intermediates for this compound Functionalization

The functionalization of the this compound scaffold is crucial for exploring structure-activity relationships in medicinal chemistry. This requires the strategic preparation of key intermediates with reactive handles.

One common approach is the halogenation of the 2-methyl group. For instance, methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate can be brominated using N-bromosuccinimide (NBS) in carbon tetrachloride to yield methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate. nih.gov This bromomethyl derivative serves as a versatile intermediate for introducing various nucleophiles at the 2-position.

Another strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. Benzofuran-2-carbonyl chloride, for example, is a commercially available reagent that can be used to introduce the benzofuran-2-carbonyl moiety into molecules containing nucleophilic groups. guidechem.com This approach could be applied to this compound to facilitate amide or ester formation.

Furthermore, the benzofuran ring itself can be functionalized. The "halogen dance" reaction on 2-iodobenzofuran, where the iodine atom migrates to the 3-position upon treatment with a strong base, allows for subsequent functionalization at the 2-position. researchgate.netresearchgate.net While this has been demonstrated on the parent benzofuran, similar strategies could potentially be applied to the this compound system to introduce substituents at other positions on the heterocyclic ring.

Table 2: Key Intermediates and Their Potential for Functionalization

IntermediateMethod of PreparationPotential Functionalization
2-(Bromomethyl)-1-benzofuran derivativesBromination of 2-methylbenzofurans with NBSNucleophilic substitution at the bromomethyl group
Benzofuran-4-carbonyl chlorideTreatment of the carboxylic acid with a chlorinating agent (e.g., SOCl2)Acylation of amines, alcohols, etc.
Halogenated benzofuran derivativesHalogenation of the benzofuran ringCross-coupling reactions, metal-halogen exchange

Chemical Transformations and Reactivity Profiles of 2 Methyl 1 Benzofuran 4 Carboxylic Acid

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring system is generally susceptible to electrophilic substitution. The regioselectivity of these reactions is dictated by the electron-donating nature of the oxygen atom and the influence of the existing substituents on the benzene (B151609) and furan (B31954) rings. For 2-Methyl-1-benzofuran-4-carboxylic acid, the interplay between the activating methyl group at the 2-position and the deactivating carboxylic acid group at the 4-position, along with the directing effect of the furan oxygen, governs the outcome of electrophilic attack.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst.

Nucleophilic Reactions and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of this compound is a versatile functional handle for a variety of nucleophilic acyl substitution reactions, allowing for the synthesis of a wide range of derivatives. These reactions typically proceed through the activation of the carboxylic acid, followed by attack of a nucleophile.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. rsc.org

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. researchgate.netepa.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. nih.gov

Reduction to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol, (2-methyl-1-benzofuran-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective for the reduction of carboxylic acids. youtube.comechemi.com

A summary of common derivatization reactions at the carboxylic acid moiety is presented in the table below.

Reaction TypeReagents and ConditionsProduct
Esterification R'OH, H⁺ (catalyst), heat2-Methyl-1-benzofuran-4-carboxylate ester
Amide Formation R'R''NH, coupling agent (e.g., EDC, DCC) or conversion to acyl chloride (SOCl₂) followed by amine2-Methyl-1-benzofuran-4-carboxamide
Reduction 1. LiAlH₄, dry ether or THF; 2. H₃O⁺ workup(2-Methyl-1-benzofuran-4-yl)methanol

Catalytic Reduction Pathways leading to Dihydrobenzofuran Derivatives

The furan ring of the benzofuran system can be selectively reduced to afford the corresponding 2,3-dihydrobenzofuran derivative. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the furan double bond without affecting the benzene ring or the carboxylic acid group.

Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective catalysts for the selective hydrogenation of various benzofuran derivatives to their corresponding dihydrobenzofurans. acs.orgd-nb.info This method allows for the hydrogenation of the oxygen-containing heterocyclic ring while preserving the aromaticity of the benzene ring. acs.orgd-nb.info While this specific catalyst system has been tested on a range of substituted benzofurans, its application to this compound would be a logical extension.

The product of this reduction would be 2-methyl-2,3-dihydro-1-benzofuran-4-carboxylic acid. The stereochemistry at the C2 position would depend on the specific catalyst and reaction conditions employed.

Starting MaterialReactionProductCatalyst System
This compoundCatalytic Hydrogenation2-Methyl-2,3-dihydro-1-benzofuran-4-carboxylic acide.g., Ru@SILP-LA, H₂

Ring Modification and Rearrangement Studies

The benzofuran ring system can undergo various modification and rearrangement reactions, often under specific conditions. While there is a lack of specific studies on ring modifications or rearrangements of this compound, some general reactions of benzofurans are noteworthy.

Ring-Opening Reactions: The cleavage of the C-O bond in the furan ring of benzofurans can be achieved under certain catalytic conditions. For instance, nickel-catalyzed ring-opening reactions of benzofurans with silanes have been developed to produce ortho-functionalized phenol derivatives. acs.org The applicability of such methods to this compound would likely depend on the compatibility of the carboxylic acid group with the reaction conditions.

Role as a Synthetic Building Block in the Construction of Complex Organic Molecules

Benzofuran derivatives are widely recognized as valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. rsc.orgnih.govnih.govmedcraveonline.com The functional groups present in this compound—the benzofuran core, the methyl group, and the carboxylic acid—offer multiple points for further elaboration.

The carboxylic acid can be transformed into a variety of other functional groups, as discussed in section 3.2, which can then participate in cross-coupling reactions or other carbon-carbon bond-forming reactions to build more complex structures. The benzofuran ring itself can be functionalized through electrophilic substitution or by metallation followed by reaction with an electrophile.

Although specific examples of the use of this compound as a starting material in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in the surveyed literature, its structural motifs suggest its potential as a versatile intermediate. For instance, benzofuran-2-carboxylic acid has been utilized as a precursor for the synthesis of elaborate benzofuran-2-carboxamide derivatives through a sequence involving C-H activation. nih.gov A similar strategy could potentially be applied to the 4-carboxylic acid isomer to access a different substitution pattern.

Structure Activity Relationship Sar Studies and Mechanistic Insights of 2 Methyl 1 Benzofuran 4 Carboxylic Acid Derivatives Pre Clinical/in Vitro

Rational Design and Synthesis of Substituted 2-Methyl-1-benzofuran-4-carboxylic Acid Analogs

The rational design of novel this compound analogs is a strategic process aimed at optimizing biological activity and selectivity. This often involves creating a library of compounds where specific positions on the benzofuran (B130515) core are systematically modified. nih.gov The goal is to explore how different functional groups impact the molecule's interaction with biological targets. For instance, researchers have designed syntheses to produce less lipophilic derivatives to study how changes in physicochemical properties affect cytotoxicity. nih.gov

A variety of synthetic strategies are employed to construct the benzofuran nucleus and introduce desired substituents. These methods include palladium-catalyzed reactions, acid-catalyzed cyclizations, and multi-step procedures starting from common precursors like salicylaldehydes or o-hydroxyacetophenone. mdpi.comnih.govjocpr.com One common approach involves the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. jocpr.com More advanced strategies utilize directing groups, such as 8-aminoquinoline (B160924) (8-AQ), to enable regioselective C–H functionalization, allowing for the precise installation of aryl or heteroaryl groups at the C3 position. mdpi.comchemrxiv.org Subsequent removal of the directing group can yield a diverse range of C3-substituted benzofuran-2-carboxamides or the corresponding carboxylic acids via hydrolysis. mdpi.com These modular synthetic routes are highly efficient for generating diverse collections of derivatives for biological screening campaigns. mdpi.comchemrxiv.org

Influence of Substituent Position and Chemical Nature on Biological Activity

The biological profile of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. SAR studies have revealed that minor structural modifications can lead to significant changes in potency and selectivity.

The introduction of halogen atoms (fluorine, chlorine, bromine) is a well-established strategy in medicinal chemistry to enhance the biological activity of a lead compound. mdpi.com In the context of benzofuran derivatives, halogenation has consistently resulted in a significant increase in cytotoxic and antimicrobial activities. mdpi.comnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. mdpi.comnih.gov

The position of the halogen is a critical determinant of its effect. mdpi.com Studies have shown that placing a halogen at the para-position of a phenyl ring substituent often leads to maximum activity. nih.gov Furthermore, attaching halogens to alkyl or acetyl side chains, rather than directly to the benzofuran ring, produces pronounced cytotoxic activity. mdpi.com For example, research has shown that derivatives with two halogen substitutions on an acetyl group were active against Gram-positive cocci, whereas those with only one were inactive. nih.gov Comparative studies between different halogens have revealed that brominated derivatives can exhibit greater cytotoxicity than their chlorinated counterparts. researchgate.net

Table 1: Cytotoxic Activity of Halogenated Benzofuran Derivatives
CompoundKey Structural FeaturesCell LineActivity (IC₅₀, µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorine on benzene (B151609) ring and dichloroacetyl groupA549 (Lung Carcinoma)~10 researchgate.net
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateDibromoacetyl group, Methoxy (B1213986) groupA549 (Lung Carcinoma)~10 researchgate.net
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateDibromoacetyl group, Methoxy groupHepG2 (Liver Carcinoma)<10 researchgate.net
Brominated 3-methyl-1-benzofuran derivativeBromine on methyl group at C3HL60 (Leukemia)0.1 mdpi.comnih.gov
Brominated 3-methyl-1-benzofuran derivativeBromine on methyl group at C3K562 (Leukemia)5.0 mdpi.comnih.gov

The methyl group at the C2 position is a defining feature of this compound class. Modifications to this group, or the introduction of methyl groups at other positions, can significantly alter the activity profile. The position of such modifications is crucial. For instance, a comparative analysis showed that a derivative with a bromomethyl substituent at the C2-position and an acetyl group at the C6-position had a different selectivity and activity profile compared to an isomer with a methyl group at C2 and a bromoacetyl group at C6. nih.gov This highlights that the specific arrangement of substituents determines the compound's interaction with its biological target. Bromination of a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity against both normal and cancer cell lines. nih.gov

Oxygen-containing functional groups, particularly hydroxyl (-OH) and methoxy (-OCH₃), play a pivotal role in the biological activity of benzofuran derivatives. The phenolic hydroxyl group is often considered crucial for modulating anticancer activity, as the hydrogen-donating group can form favorable interactions with target molecules. mdpi.com SAR studies on a series of 3-methanone-6-substituted-benzofuran derivatives revealed that a hydroxyl group at the C6 position is essential for their antibacterial activities. rsc.org Similarly, another study identified a compound with a hydroxyl group at C4 as having excellent activity against S. aureus and MRSA. nih.gov

The replacement of a hydroxyl group with a methoxy group also has significant consequences. In a study comparing two potent derivatives, the presence of bromine and a methoxy group in one compound was found to strongly influence its biological properties, leading to stronger pro-oxidative and pro-apoptotic effects compared to a chlorinated analog with a hydroxyl group. nih.govnih.gov

Conversely, incorporating hydrophilic groups can improve physicochemical properties. nih.gov For example, strategically forming hydroxyl groups can decrease polarity and make compounds more susceptible to penetrating fungal cell membranes via hydrophobic mechanisms. mdpi.com The expansion of a conjugated system within the molecule can also enhance hydrophobicity and, consequently, antibacterial activity. mdpi.com The creation of an additional hydrophobic interaction with an enzyme's active site has been shown to increase the inhibitory effect of certain benzofuran-pyrazole hybrids. researchgate.net Therefore, achieving an optimal balance between lipophilic and hydrophilic properties is essential for the rational design of potent benzofuran-based therapeutic agents. nih.gov

Investigation of Mechanistic Pathways for Observed Biological Activities

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Pre-clinical studies have revealed that these compounds can act through multiple pathways.

Several halogenated derivatives have been shown to be potent inducers of apoptosis (programmed cell death) in cancer cells. nih.gov One study on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate found that it exhibited strong pro-oxidative effects. nih.govnih.gov This compound was shown to generate reactive oxygen species (ROS) and cause lipid peroxidation, particularly in HepG2 liver cancer cells. nih.gov The production of ROS is a known mechanism that can trigger apoptosis. nih.gov This same derivative was also found to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells, preventing them from proliferating. nih.govnih.gov While some benzofuran derivatives target tubulin polymerization, the aforementioned halogenated compounds were found to have minimal effect on this pathway, suggesting a different mechanism of action. nih.gov

In the context of antimicrobial activity, some benzofuran-pyrazole derivatives have been investigated for their potential to inhibit DNA gyrase B, an essential bacterial enzyme, thereby blocking DNA replication. researchgate.net The anticancer activity of certain benzofurans may also involve the inhibition of key signaling pathways like NF-κB. nih.gov The diverse mechanistic pathways highlight the versatility of the benzofuran scaffold in interacting with various biological targets. nih.gov

Induction of Apoptosis and Inhibition of Cell Proliferation (In vitro Models)

Derivatives of the benzofuran core have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting the proliferation of various cancer cell lines. nih.gov SAR studies have revealed that the nature and position of substituents on the benzofuran ring system are critical determinants of cytotoxic activity. nih.govresearchgate.net

The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has been shown to consistently enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov For instance, the presence of bromine on a methyl or acetyl group attached to the benzofuran system has been found to increase cytotoxicity in both cancer and normal cells. researchgate.net One study highlighted a brominated benzofuran derivative that exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal HUVEC cells. nih.gov

Furthermore, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has provided deeper insights. Specifically, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) have shown promising activity. Compound 7 was most active against A549 lung cancer cells, while Compound 8 was significantly active against both A549 and HepG2 liver cancer cells. nih.gov Mechanistic studies revealed that these compounds can induce apoptosis through a caspase-dependent pathway. Compound 7 was observed to significantly increase the activity of caspases 3 and 7 in both HepG2 and A549 cells. nih.gov These derivatives can also induce cell cycle arrest; Compound 7 caused a G2/M phase arrest in HepG2 cells, whereas Compound 8 led to cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov

The antiproliferative activity of benzofuran derivatives is also influenced by their lipophilicity. Increasing the lipophilicity through the extension of aliphatic chains has been shown to enhance antiproliferative effects. digitellinc.com

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Brominated Benzofuran DerivativeK562 (Leukemia)5 nih.gov
HL60 (Leukemia)0.1 nih.gov
MBF061 (Monomethylated derivative)MDA-MB-231 (Breast Cancer)35.66 ± 3.01 digitellinc.com

Enzyme Inhibition Profiling (e.g., Salicylate (B1505791) Synthase MbtI, Transglutaminases, KAT6A)

The therapeutic potential of this compound derivatives extends to their ability to inhibit specific enzymes involved in various disease pathologies.

Salicylate Synthase MbtI: Salicylate synthase MbtI is a crucial enzyme in the mycobactin (B74219) biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for novel antitubercular agents. mdpi.comnih.gov While direct studies on this compound are limited, research on structurally related furan-based carboxylic acids has provided valuable SAR insights. These studies have identified potent inhibitors of MbtI, demonstrating that the furan (B31954) core is a critical part of the pharmacophore. mdpi.com For example, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid emerged as a potent competitive inhibitor of MbtI with a Ki value of 9.2 ± 0.7 µM and demonstrated improved antitubercular activity (MIC99 of 125 µM) compared to earlier lead compounds. mdpi.com The position of substituents on the phenyl ring was found to be critical, with meta-substitution avoiding detrimental steric interactions observed with adjacent groups. mdpi.com

Transglutaminases: Transglutaminase 2 (TG2) is implicated in the pathogenesis of several diseases, including celiac disease, neurodegenerative disorders, and cancer. nih.gov Inhibition of its enzymatic function is a potential therapeutic strategy. nih.gov While specific studies on this compound derivatives as TG2 inhibitors are not widely reported, the broader class of benzofuran derivatives has been explored for various enzyme inhibitory activities.

KAT6A: Lysine acetyltransferases (KATs) like KAT6A and the closely related KAT6B are key regulators of chromatin and are frequently amplified in cancers such as breast cancer. nih.gov A novel acylsulfonamide-benzofuran series has been identified as a new structural class for KAT6A/B inhibition. Through high-throughput screening and subsequent optimization, a tool compound, BAY-184, was developed. nih.gov X-ray crystallography revealed that the benzofuran scaffold of the inhibitor binds within the acetyl coenzyme A (AcCoA) binding site of KAT6A, forming interactions with key residues like Leu686, Ile647, Ile649, and Gln654. nih.gov This highlights the potential for benzofuran-based structures to be developed as potent and selective KAT6A inhibitors.

Table 2: Enzyme Inhibitory Activity of Benzofuran and Related Derivatives

Compound ClassTarget EnzymeKey FindingsReference
Furan-based carboxylic acidsSalicylate Synthase MbtICompetitive inhibition; furan core is crucial for activity. mdpi.com
Acylsulfonamide-benzofuran seriesKAT6A/BBinds to the AcCoA binding site; potent inhibition. nih.gov
Benzofuran-based carboxylic acidsCarbonic Anhydrase IX (hCA IX)Submicromolar inhibition with high selectivity over other isoforms. nih.gov

Receptor Binding and Agonist/Antagonist Activities (e.g., Cannabinoid Receptor 2)

The cannabinoid receptor 2 (CB2) is primarily expressed in immune tissues and has emerged as a therapeutic target for conditions like neuropathic pain, as its modulation does not cause the psychoactive side effects associated with the cannabinoid receptor 1 (CB1). nih.govnih.gov

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 agonists. nih.gov These compounds, bearing an asymmetric carbon atom, were developed from a preceding series of N-alkyl-isatin acylhydrazones to improve their drug-like properties. nih.govnih.gov Through ligand-steered modeling, a putative binding mode for this class of agonists at the CB2 receptor was identified. nih.gov Enantiomeric separation of the most selective compound, MDA7, revealed that the S enantiomer was the active one. nih.gov This research demonstrates that the dihydro-benzofuran scaffold can serve as a template for developing potent and selective CB2 agonists for the potential treatment of neuropathic pain. nih.gov

Antimicrobial and Antitubercular Action Modalities

Benzofuran derivatives have been recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. rsc.orgnih.govnih.gov

The antimicrobial efficacy of these compounds is highly dependent on their substitution patterns. For example, the presence of a hydroxyl group at the C-6 position of the benzofuran ring has been associated with excellent antibacterial activity against a range of bacterial strains. nih.gov Similarly, incorporating a pyrazole (B372694) moiety alongside the benzofuran ring has been shown to impart high antifungal and antibacterial activities. rsc.org The combination of the benzofuran moiety with a hydrazide function has also been noted for significant antimicrobial activity. rsc.org

In the context of antitubercular agents, targeting the salicylate synthase MbtI is a key mechanism of action, as previously discussed. mdpi.com The development of furan-based carboxylic acid derivatives as MbtI inhibitors underscores a rational approach to designing new drugs against Mycobacterium tuberculosis. mdpi.com In silico studies have also explored benzofuran and naphthofuran derivatives as potential antitubercular agents by targeting other proteins, such as the transcriptional regulatory protein NarL. researchgate.netnih.gov Molecular docking studies suggested that a nitro group on these derivatives could form a hydrogen bond with Asp16 of the NarL protein, indicating a potential mechanism for their antitubercular activity. nih.gov Another computational study identified benzofuran-1,3,4-oxadiazole derivatives as potent inhibitors of the M. tuberculosis polyketide synthase 13 (Pks13) enzyme, which is essential for mycolic acid biosynthesis. nih.gov

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassTarget Organism/EnzymeActivity/MechanismReference
Benzofuran with C-6 hydroxyl groupVarious bacteriaExcellent antibacterial activity (MIC80 = 0.78-3.12 µg/mL) nih.gov
Benzofuran carboxylic acidP. aeruginosa, S. pyogenesRemarkable activity (Inhibition Zone = 21-23 mm) rsc.org
Furan-based carboxylic acidsM. tuberculosis (via MbtI)Potent MbtI inhibition and bactericidal activity mdpi.com
Benzofuran-1,3,4-oxadiazolesM. tuberculosis (via Pks13)Strong binding affinity and inhibition in silico nih.gov

Antioxidant Activity Mechanisms and Free Radical Scavenging

Benzofuran derivatives are known to possess significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govnih.gov The mechanism of their antioxidant action often involves the scavenging of free radicals.

Quantum computational studies on stilbenoid-type 2-phenylbenzofuran (B156813) derivatives have elucidated the thermodynamic and kinetic aspects of their free radical scavenging capabilities. rsc.org The primary mechanism in the gaseous phase is determined to be hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical. The O–H bond dissociation enthalpy (BDE) is a key parameter in this process. rsc.org In solvent environments like water or methanol, the sequential proton loss electron transfer (SPLET) pathway becomes more favorable. rsc.org

SAR studies have shown that the antioxidant activity is highly influenced by the substitution pattern. For example, the presence of a 4'-OH moiety in the 2-phenyl ring can significantly enhance antioxidant potential. rsc.org In a study of 34 novel benzofuran derivatives, dimethylated compounds exhibited superior antioxidant activity in DPPH, FRAP, and ORAC assays. digitellinc.com The compound MBF1 demonstrated the lowest IC50 in the DPPH assay (13.38 ± 0.08 µM). digitellinc.com Intramolecular hydrogen bonding has also been identified as a key factor that can influence the biological activity of these compounds. digitellinc.com Another study on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid found that certain phenolic ester derivatives showed good chelating ability with Fe+2 ions, while others exhibited good scavenging activity against DPPH free radicals, highlighting multiple facets of their antioxidant action. researchgate.net

Table 4: Antioxidant Activity of Selected Benzofuran Derivatives

CompoundAssayResultReference
MBF1 (Dimethylated derivative)DPPHIC50 = 13.38 ± 0.08 µM digitellinc.com
2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid phenolic estersDPPHGood scavenging activity researchgate.net
Fe+2 chelatingGood chelating ability researchgate.net

Advanced Spectroscopic and Spectrometric Characterization of 2 Methyl 1 Benzofuran 4 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D Techniques: ¹H NMR, ¹³C NMR, COSY, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Methyl-1-benzofuran-4-carboxylic acid by providing information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The carboxylic acid proton is anticipated to appear as a broad singlet far downfield, typically above 12 ppm, due to strong deshielding and hydrogen bonding. The three aromatic protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets or triplets) determined by their positions relative to the electron-withdrawing carboxylic acid group and the fused furan (B31954) ring. The proton on the furan ring (H-3) is expected to be a singlet in the range of 6.5-7.0 ppm. The methyl group protons at the 2-position will resonate as a sharp singlet further upfield, likely between 2.4 and 2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals, one for each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-175 ppm region. libretexts.org The eight carbons of the benzofuran (B130515) core (two from the furan ring and six from the benzene ring) will resonate in the 100-160 ppm range. The carbon bearing the methyl group (C-2) and the oxygen-bound furan carbon (C-7a) are expected at the lower end of this range, while the other aromatic carbons will have shifts influenced by their position relative to the substituents. The methyl carbon will produce a signal in the upfield region, typically around 14-20 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for confirming the connectivity of the aromatic protons, showing cross-peaks between adjacent (vicinal) protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (from the aromatic ring, furan ring, and methyl group) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the C-2 and C-3 carbons of the furan ring, and from the aromatic protons to various carbons within the benzene and carboxylic acid moieties, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show correlations between the methyl protons (H-2') and the furan proton (H-3), as well as between protons on the benzene ring and adjacent groups, helping to confirm the three-dimensional structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
-COOH>12.0 (broad s)-COOH165-175
Ar-H (H5, H6, H7)7.0 - 8.5 (m)Ar-C (quaternary)120-160
Furan-H (H3)6.5 - 7.0 (s)Ar-CH110-135
-CH₃2.4 - 2.6 (s)-CH₃14-20

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, GC/MS)

Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation patterns of the molecule, which aids in structural confirmation. The empirical formula C₁₀H₈O₃ gives a calculated molecular weight of approximately 176.17 g/mol . nih.gov

ESI-MS: Electrospray Ionization Mass Spectrometry, a soft ionization technique, would be ideal for determining the accurate molecular mass. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 177. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 175. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the molecular ion would reveal characteristic fragmentation pathways. Common fragmentation of aromatic carboxylic acids involves the initial loss of water ([M-H₂O]) and the loss of the carboxyl group as COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da). libretexts.org For methylbenzofurans, fragmentation often includes the loss of a hydrogen radical (H•) from the methyl group to form a stable cation, followed by the loss of carbon monoxide (CO). core.ac.ukresearchgate.net A plausible fragmentation pathway could therefore involve a combination of these losses.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺177Protonated molecular ion
[M-H]⁻175Deprotonated molecular ion
[M-H₂O]⁺159Loss of water
[M-CO₂H]⁺131Loss of carboxyl group
[M-CO-H]⁺147Loss of CO and H radical from furan ring/methyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features of the carboxylic acid group. Due to strong intermolecular hydrogen bonding in the solid state, carboxylic acids typically exist as dimers. This leads to a very broad O-H stretching band appearing from approximately 2500 to 3300 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid is expected to be a very strong, sharp absorption in the range of 1680-1710 cm⁻¹, consistent with an aromatic acid. pressbooks.pub Other key absorptions would include C-O stretching vibrations between 1210-1320 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O and O-H groups would give strong IR signals, the non-polar aromatic ring C=C vibrations are often more intense in the Raman spectrum, providing clear signals in the 1550-1620 cm⁻¹ region. This technique is particularly useful for analyzing the skeletal vibrations of the benzofuran core. rsc.org

Table 3: Predicted Infrared Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid dimer)2500-3300Broad, Strong
Aromatic C-H stretch3000-3100Medium, Sharp
Aliphatic C-H stretch2850-2960Medium, Sharp
C=O stretch (carboxylic acid)1680-1710Strong, Sharp
Aromatic C=C stretch1450-1600Medium-Strong
C-O stretch1210-1320Strong

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination and Molecular Packing Analysis

Although no public crystal structure data is available for this compound, X-ray diffraction would be the definitive method for determining its solid-state structure.

Single-Crystal XRD: Analysis of a suitable single crystal would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. This would confirm the planarity of the benzofuran ring system and reveal the orientation of the carboxylic acid and methyl groups. Crucially, it would elucidate the intermolecular interactions, with the high expectation of observing the classic centrosymmetric hydrogen-bonded dimer formation between the carboxylic acid groups of two neighboring molecules.

Powder XRD: Powder X-ray diffraction (PXRD) would yield a characteristic diffraction pattern that serves as a "fingerprint" for the crystalline solid. It can be used to identify the compound, assess its purity, and analyze its polymorphic form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The benzofuran ring system is an aromatic chromophore that is expected to exhibit characteristic π-π* transitions. For comparison, benzofuran-2-carboxylic acid shows significant absorption maxima. nist.gov The spectrum of this compound is predicted to show strong absorptions in the UV region, likely with multiple bands between 250 and 350 nm, corresponding to the electronic transitions within the extended conjugated system of the benzofuran nucleus. The exact position of the absorption maxima (λ_max) and the molar absorptivity would be influenced by the electronic effects of the methyl and carboxylic acid substituents.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample. This experimental data is then compared to the theoretical values calculated from the empirical formula (C₁₀H₈O₃) to validate the compound's composition and purity.

Table 4: Calculated Elemental Composition of this compound (C₁₀H₈O₃)

ElementAtomic MassCountTotal MassMass Percentage
Carbon (C)12.01110120.1168.18%
Hydrogen (H)1.00888.0644.58%
Oxygen (O)15.999347.99727.24%
Total --176.171 100.00%

Computational Chemistry and Theoretical Investigations of 2 Methyl 1 Benzofuran 4 Carboxylic Acid

Density Functional Theory (DFT) for Electronic Structure Calculations and Geometrical Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density. This information is fundamental to determining its stable three-dimensional conformation, a process known as geometrical optimization.

For benzofuran (B130515) derivatives, calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p) or 6-31G(d,p). researchgate.netphyschemres.orgjetir.org This level of theory has proven effective in yielding accurate predictions of molecular geometries. researchgate.net The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. physchemres.org

ParameterBond/AngleCalculated Value (B3LYP)
Bond Length C1-O181.36 Å
C7-O181.39 Å
C14-O151.22 Å
C14-O161.36 Å
Bond Angle C1-O18-C7105.91°
O15-C14-O16125.84°
O18-C1-C6119.43°

Note: Atom numbering and values are based on the published data for 1-benzofuran-2-carboxylic acid and serve as an example of DFT output. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. jetir.org This gap is instrumental in determining molecular transport properties and is related to the molecule's bioactivity through intermolecular charge transfer processes. researchgate.netirjweb.com

For benzofuran derivatives, the HOMO is typically localized over the fused ring system, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the carboxylic acid group and the rings. DFT calculations are used to determine the energies of these orbitals. For instance, a study on 1-benzofuran-2-carboxylic acid calculated the HOMO-LUMO gap to be 4.735 eV, indicating significant chemical stability. researchgate.net Similar calculations on 7-methoxy-benzofuran-2-carboxylic acid yielded a gap of 4.189 eV, suggesting it is comparatively more reactive. jetir.org This analysis allows for the prediction and comparison of reactivity among different benzofuran derivatives.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1-benzofuran-2-carboxylic acid researchgate.net-6.367-1.6324.735
7-methoxy-benzofuran-2-carboxylic acid jetir.org-5.993-1.8044.189

Note: This table presents data from related compounds to illustrate typical FMO analysis results.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbhu.ac.in The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Different colors on the MEP map signify different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For 2-Methyl-1-benzofuran-4-carboxylic acid, the MEP map is expected to show a significant negative potential (red/yellow) localized around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net A region of high positive potential (blue) would be centered on the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor. The fused aromatic rings would generally exhibit a neutral (green) or slightly negative potential due to the delocalized π-electrons. researchgate.net This visual representation is critical for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other chemical species. jetir.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental data for structural elucidation.

Vibrational Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman spectra. These calculations are based on the harmonic vibrations of the optimized molecular geometry. researchgate.net To improve accuracy, the calculated (raw) wavenumbers are often multiplied by a scaling factor to correct for anharmonicity and limitations in the theoretical model. nih.gov For benzofuran carboxylic acids, a key predicted vibration is the C=O stretching mode of the carboxylic acid, which typically appears as a strong band in the IR spectrum between 1690–1750 cm⁻¹. jetir.orgnih.gov DFT calculations on related structures have successfully assigned this and other characteristic bands, such as the O-H stretch and various C-H and C-C ring vibrations, showing good correlation with experimental FT-IR data. jetir.orgmdpi.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for this purpose. liverpool.ac.uk The calculations provide theoretical chemical shifts that can be compared with experimental spectra to confirm the molecular structure. The accuracy of these predictions can be high, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov For this compound, calculations would predict distinct signals for the methyl protons, the aromatic protons on the benzofuran core, and the acidic proton of the carboxyl group, which is expected to appear far downfield. jetir.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein receptor. These methods are fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand into the active site of the protein and evaluating the binding poses using a scoring function, which estimates the binding free energy. mdpi.com Docking studies on various benzofuran derivatives have identified them as potential inhibitors for enzymes like Staphylococcus aureus Sortase A and Mycobacterium tuberculosis polyketide synthase 13 (Pks13). nih.govnih.gov For this compound, a similar approach would be used to screen its potential against various therapeutic targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes and interaction stability. nih.gov Studies on benzofuran-based compounds have used MD simulations to confirm that the ligand remains stably bound within the active site of the target enzyme, thus validating the docking results. nih.gov

Exploration of Non-linear Optics (NLO) Properties

Non-linear optics (NLO) is the study of how intense light interacts with matter to produce new optical phenomena. jhuapl.edu Materials with significant NLO properties are in demand for applications in telecommunications, optical data storage, and other photonic technologies. Organic molecules, particularly those with a π-conjugated system linking electron-donating and electron-accepting groups, often exhibit large NLO responses. physchemres.org

The key parameters that quantify a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β). These properties can be calculated using computational methods like DFT. jetir.org Benzofuran derivatives are considered promising candidates for NLO materials due to their extended π-electron framework. physchemres.org The presence of the carboxylic acid group (an electron-withdrawing group) on the benzofuran ring system of this compound provides the necessary electronic asymmetry for a potential NLO response. Theoretical calculations for similar benzofuran structures have been performed to evaluate their hyperpolarizability and explore their suitability for NLO applications. researchgate.netnih.gov These computational screenings are an efficient first step in identifying promising molecules for the development of new optical materials. physchemres.orgresearchgate.net

Potential Applications in Materials Science and Analytical Chemistry for 2 Methyl 1 Benzofuran 4 Carboxylic Acid Derivatives

Utilization as Versatile Chemical Building Blocks in Diversified Synthesis Strategies

The inherent reactivity of the 2-methyl-1-benzofuran-4-carboxylic acid scaffold, characterized by the carboxylic acid group and the heterocyclic ring system, makes its derivatives highly versatile building blocks in organic synthesis. chemicalbook.com The carboxylic acid function serves as a convenient handle for a wide range of chemical modifications, including esterification, amidation, and conversion to other functional groups.

Researchers have demonstrated the utility of the broader benzofuran (B130515) carboxylic acid framework in constructing more complex molecular architectures. For instance, benzofuran-2-carboxylic acid has been used as a precursor to synthesize a diverse library of C3-substituted benzofuran-2-carboxamides. This was achieved through a modular route involving the installation of an 8-aminoquinoline (B160924) directing group, followed by palladium-catalyzed C–H arylation at the C3 position, and subsequent transamidation. nih.gov This strategy highlights how the benzofuran carboxylic acid core can be systematically elaborated to create densely functionalized molecules.

Similarly, other isomers and derivatives serve as key intermediates. 3-Methylbenzofuran-2-carbohydrazide, derived from the corresponding carboxylic acid, is a crucial precursor for synthesizing various heterocyclic compounds like pyrazoles and hydrazones. rsc.org In another example, the synthesis of complex 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was accomplished using substituted salicylaldehydes and a quinoline (B57606) precursor, demonstrating the role of benzofuran precursors in assembling multi-heterocyclic systems. acs.org

A derivative of the target compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, was synthesized from methyl 3,5-dihydroxybenzoate (B8624769) in a two-step process involving a thermal intramolecular cyclization followed by hydrolysis. mdpi.com The presence of both a hydroxyl and a carboxylic acid group on this specific scaffold offers two distinct points for further chemical modification, enhancing its value as a versatile synthetic intermediate.

Table 1: Examples of Benzofuran Carboxylic Acid Derivatives in Synthesis

Precursor CompoundReaction TypeProduct ClassReference
Benzofuran-2-carboxylic acidC-H Arylation / TransamidationC3-substituted benzofuran-2-carboxamides nih.gov
3-Methylbenzofuran-2-carbohydrazideCondensation / CyclizationPyrazoles, Hydrazones rsc.org
6-hydroxy-2-methylbenzofuran-4-carboxylic acid(Potential for further functionalization)N/A (Product of synthesis) mdpi.com
Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate & SalicylaldehydesCyclization / Hydrolysis2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids acs.org

Integration into Advanced Functional Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

Benzofuran derivatives are recognized as promising candidates for use in organic electronics due to their inherent properties. nih.gov The fused ring system provides rigidity and planarity, which can facilitate intermolecular π–π interactions, a key factor for efficient charge transport in semiconductor materials. jocpr.com These structural features, combined with high thermal stability and suitable electronic properties, make them attractive for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.gov

The introduction of the benzofuran nucleus into organic molecules can enhance their luminescence and environmental stability. nih.gov Specifically for OLEDs, materials require good carrier mobility and high glass transition temperatures to ensure device longevity and performance. Benzofuran derivatives have been shown to possess these characteristics, along with appropriate Highest Occupied Molecular Orbital (HOMO) energy levels, making them suitable for charge transport layers. nih.gov

While research specifically detailing this compound derivatives in OLEDs is limited, the broader class of furan (B31954) and benzofuran-based materials is under active investigation for optoelectronic applications. researchgate.net Furan-containing π-conjugated molecules are valued for their excellent carrier transport properties. jocpr.com The carboxylic acid group on the this compound scaffold offers a potential anchoring point to attach the chromophore to other components within a device, such as polymers or electrodes, which could be a strategy for designing new functional materials.

Table 2: Properties of Benzofuran Derivatives Relevant to Functional Materials

PropertySignificance in Organic ElectronicsReference
Rigidity and PlanarityFacilitates intermolecular π–π stacking for efficient charge transport. jocpr.com
High Thermal StabilityContributes to the operational lifetime and stability of electronic devices. nih.gov
High Glass Transition Temp. (Tg)Prevents morphological changes in the thin films of the device at elevated temperatures. nih.gov
Suitable HOMO Energy LevelsAllows for efficient injection and transport of charge carriers (holes). nih.gov
High LuminescenceEssential for emissive layers in OLEDs and other light-emitting applications. nih.gov

Development of Novel Analytical Chemistry Methods (e.g., High-Performance Liquid Chromatography Detection)

Derivatives of benzofuran have found utility in the field of analytical chemistry, particularly as reagents for enhancing the detection of analytes in chromatography. Chemical derivatization is a common strategy in High-Performance Liquid Chromatography (HPLC) to improve the separation and detection of target compounds. Benzofurans are among the heterocyclic structures used to create fluorescent derivatizing agents, which react with analytes to form products that can be detected with high sensitivity by a fluorescence detector. chemicalbook.com

While the closely related benzofurazan (B1196253) structure is more commonly cited for creating derivatization reagents for carboxylic acids and amines, the underlying principle of using a fluorogenic heterocycle applies. rsc.org These reagents enhance detectability, allowing for the analysis of trace amounts of substances in complex biological samples. rsc.org

A specific application has been reported for an isomer, benzofuran-6-carboxylic acid, which is used as a key component in an HPLC method for detecting related substances in the drug lipalast. chemicalbook.com This demonstrates the direct use of a benzofuran carboxylic acid in a quality control analytical method. Furthermore, an analytical challenge was overcome in the analysis of a 2-chloromethylbenzofuran intermediate used in pharmaceutical manufacturing. Since the compound was unsuitable for direct HPLC-Mass Spectrometry (MS) analysis, an on-line, post-column derivatization method was developed. This technique transformed the analyte into a derivative that could be readily analyzed by MS, enabling the measurement of critical impurities. acs.org

Table 3: Applications of Benzofuran Derivatives in Analytical Methods

Benzofuran Derivative ClassApplicationTechniquePurposeReference
General BenzofuransFluorogenic Derivatizing AgentsHPLC with Fluorescence DetectionEnhance detection sensitivity for primary/secondary amines, alcohols, etc. chemicalbook.com
Benzofuran-6-carboxylic acidMethod ComponentHigh-Performance Liquid ChromatographyDetection of related substances in lipalast preparations. chemicalbook.com
2-ChloromethylbenzofuranAnalyteHPLC-MS with on-line derivatizationAnalysis of a pharmaceutical intermediate and its impurities. acs.org

Exploration in the Design of New Reagents and Catalysts

While the synthesis of the benzofuran ring itself is often accomplished using transition metal catalysts, there is growing interest in using benzofuran derivatives to construct new reagents and ligands for catalysis. nih.gov The heteroaromatic structure and the potential for functionalization allow these molecules to serve as scaffolds for catalytically active sites.

A notable example is the development of monodentate phosphine (B1218219) ligands incorporating benzofuran moieties for use in cobalt-catalyzed reactions. In a study on the isomerization of allylamines to enamines, researchers developed a series of phosphine ligands containing furan-2-yl and benzofuran-2-yl substituents. The study found that replacing furyl groups with benzofuryl groups on the phosphine ligand led to a significant increase in the selectivity of the cobalt catalyst. acs.org This demonstrates that the benzofuran structure can be a critical component in a ligand system, fine-tuning the electronic and steric properties of a metal catalyst to improve its performance. The presence of a carboxylic acid group, as in this compound, offers an additional site that could potentially be used to coordinate with metal centers or to anchor the catalytic complex to a support.

Table 4: Example of a Benzofuran Derivative in Catalysis

Catalyst System ComponentReaction CatalyzedRole of Benzofuran DerivativeKey FindingReference
Benzofuran-2-yl phosphinesCobalt(0)-catalyzed isomerization of allylaminesForms a ligand for the cobalt catalyst.The presence of benzofuryl groups on the phosphine ligand increased the selectivity of the reaction. acs.org

Future Research Directions and Emerging Opportunities for 2 Methyl 1 Benzofuran 4 Carboxylic Acid

Discovery of Novel, High-Yield, and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is paramount. Current research on analogous compounds, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, has demonstrated a two-step synthesis starting from methyl 3,5-dihydroxybenzoate (B8624769). researchgate.netunimi.it This process involves a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis. researchgate.netunimi.it

Future efforts for the synthesis of 2-Methyl-1-benzofuran-4-carboxylic acid could focus on adapting and refining such methods. Moreover, modern synthetic strategies applied to other benzofuran (B130515) isomers offer promising avenues. Microwave-assisted Perkin rearrangement reactions, for instance, have been used to prepare benzofuran-2-carboxylic acids from 3-bromocoumarins in high yields with significantly reduced reaction times compared to conventional methods. nih.gov Another sustainable approach is the use of "click chemistry," which has been employed to create benzofuran-2-carboxylate 1,2,3-triazoles under mild, environmentally friendly conditions. niscair.res.in Exploring palladium-catalyzed C-H arylation could also provide modular and efficient routes to functionalized derivatives. mdpi.com

Synthetic MethodKey Reagents/ConditionsPrecursor TypeTypical YieldReference
Thermal Intramolecular CyclizationPropargyl bromide, CuI, KI, K2CO3; then base hydrolysisDihydroxybenzoateNot specified researchgate.netunimi.it
Microwave-Assisted Perkin RearrangementNaOH, Ethanol, Microwave (300W)3-Bromocoumarin>90% nih.gov
C-H Arylation / TransamidationPd(OAc)2, 8-Aminoquinoline (B160924) auxiliaryBenzofuran-2-carboxylic acid~77% (hydrolysis step) mdpi.com
Click ReactionAryl/Alkyl Azides, DMF/H2OProp-2-yn-1-yl benzofuran-2-carboxylateGood niscair.res.in

Targeted Synthesis of Specific Derivatives for Pre-clinical Biological Research

The benzofuran nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial properties. beilstein-journals.orgnih.gov Research on benzofuran-2-carboxylic acid derivatives has identified potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a key target in cancer immunotherapy. nih.gov Other studies have demonstrated that simple derivatives, such as halogenated benzofurans, possess significant and selective cytotoxic activity against various cancer cell lines. nih.gov

This suggests a fertile ground for the targeted synthesis of derivatives of this compound. Future research should focus on creating libraries of amides, esters, and triazoles. The carboxylic acid moiety serves as a versatile handle for modification, allowing for the introduction of diverse functional groups to modulate pharmacological properties. These new compounds could be screened against a range of biological targets, including protein tyrosine phosphatases, kinases, and microbial enzymes, to uncover novel therapeutic leads.

Derivative ClassBiological Target/ActivityExample ScaffoldReference
Carboxylic AcidsLymphoid-tyrosine phosphatase (LYP) inhibition (Cancer Immunotherapy)Benzofuran-2-carboxylic acid nih.gov
Halogenated DerivativesCytotoxicity against leukemia and cervix carcinoma cell linesBrominated methyl or acetyl benzofurans nih.gov
TriazolesAntimicrobial activityBenzofuran-2-carboxylate 1,2,3-triazoles niscair.res.in
QuinolinesAntifungal, Cytotoxic, Anti-inflammatory2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid beilstein-journals.orgnih.gov

Advanced Computational Modeling for De Novo Compound Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process. For related molecules like 2-(5-methyl-1-benzofuran-3-yl) acetic acid, Density Functional Theory (DFT) has been used to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. researchgate.net Such studies provide deep insights into the structural and electronic properties of the molecule. researchgate.netresearchgate.net

For this compound, similar computational methods can be employed for de novo design. Molecular docking simulations can predict the binding affinity and orientation of novel derivatives within the active site of therapeutic targets, such as LYP. researchgate.net This allows for the rational design of compounds with improved potency and selectivity. Furthermore, quantum chemical calculations can predict drug-likeness parameters and reactivity, helping to prioritize the synthesis of the most promising candidates and reduce the reliance on costly and time-consuming experimental screening. researchgate.net

Computational MethodApplicationInvestigated MoleculeReference
Density Functional Theory (DFT)Geometric optimization, vibrational frequency analysis, NMR chemical shift prediction2-(5-methyl-1-benzofuran-3-yl) acetic acid researchgate.net
DFT / UB3LYP/6-31G (d, p)Comparison of calculated vs. experimental geometric parameters and vibrational frequencies1-benzofuran-2-carboxylic acid researchgate.net
Molecular DockingEvaluation of pharmaceutical potential by predicting protein-ligand interactions2-(5-methyl-1-benzofuran-3-yl) acetic acid researchgate.net
NPT Ensemble Molecular Dynamics (MD)Simulation of molecular behavior in a biological environment2-(5-methyl-1-benzofuran-3-yl) acetic acid researchgate.net

Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry

While the primary focus for benzofuran derivatives has been medicinal, their unique electronic and structural properties make them attractive for other fields. The rigid, planar aromatic system of this compound makes it a potential building block for novel organic materials.

Future research could explore its use in the synthesis of organic light-emitting diodes (OLEDs), where related heterocyclic compounds have shown promise. The carboxylic acid group allows for incorporation into polymer chains, potentially leading to the development of new high-performance polymers with unique thermal or optical properties. In analytical chemistry, benzofuran-6-carboxylic acid has been utilized as a component in high-performance liquid chromatography (HPLC) detection methods. chemicalbook.com Similarly, the title compound could be investigated as a scaffold for developing novel sensors or as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs).

Investigation into Uncharted Chemical Reactivity and Transformation Pathways

A thorough understanding of a molecule's reactivity is essential for its application in synthesis. The chemical reactivity of the benzofuran ring system is well-documented, showing it is generally reactive toward electrophiles. researchgate.net For this compound, future studies should systematically explore its transformation pathways.

Key areas of investigation include:

Electrophilic Aromatic Substitution: Determining the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation on the benzene (B151609) portion of the scaffold.

Carboxylic Acid Transformations: Exploring a wide range of reactions beyond simple esterification and amidation, such as reduction, conversion to acyl halides, or participation in coupling reactions.

C-H Functionalization: Applying modern transition-metal-catalyzed C-H activation strategies to selectively introduce new functional groups at otherwise unreactive positions on the benzofuran core, offering novel routes to complex derivatives. mdpi.com

Cycloaddition Reactions: Investigating the participation of the furan (B31954) ring in cycloaddition reactions to build more complex polycyclic systems.

Understanding these pathways will not only expand the fundamental chemical knowledge of this compound but also provide the tools to synthesize a new generation of complex molecules for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.